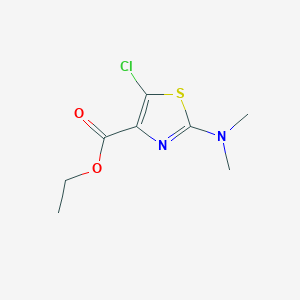

Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate

Description

Historical Context of Thiazole Derivatives in Heterocyclic Chemistry

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has been a cornerstone of medicinal and synthetic chemistry since its discovery in the late 19th century. The foundational work of Hantzsch and Weber in 1887 laid the groundwork for thiazole synthesis via the condensation of α-halogenated ketones with thioureas, a method now known as the Hantzsch-thiazole synthesis. This reaction revolutionized the field, enabling the systematic exploration of thiazole derivatives. Early controversies, such as the debate between Hantzsch and Tcherniac over the structural elucidation of thiocyanatoacetone derivatives, underscored the complexity of thiazole chemistry and its propensity for isomerization.

The integration of thiazole into biologically active molecules gained momentum in the 20th century, with milestones like the identification of thiamine (vitamin B1) as a critical thiazole-containing coenzyme. Modern advancements have expanded the repertoire of thiazole derivatives, including Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate, which exemplifies the strategic incorporation of multifunctional substituents to enhance pharmacological and physicochemical properties.

Structural Significance of Multifunctional Substitution Patterns

This compound features a highly substituted thiazole core, with distinct functional groups at positions 2, 4, and 5. The dimethylamino group at position 2 introduces electron-donating character, stabilizing the aromatic system through resonance effects, while the chloro substituent at position 5 exerts an electron-withdrawing influence, polarizing the ring and directing electrophilic substitution to specific sites. The ethyl carboxylate group at position 4 enhances solubility and serves as a versatile handle for further derivatization, such as hydrolysis to carboxylic acids or transesterification.

This substitution pattern exemplifies the principles of molecular hybridization, where synergistic interactions between substituents amplify desired properties. For instance, the chloro and dimethylamino groups create a push-pull electronic environment, modulating reactivity in cycloaddition or nucleophilic substitution reactions. Such structural tailoring is critical in drug design, where small modifications can significantly alter bioavailability and target affinity.

Table 1: Key Functional Groups and Their Roles in this compound

| Position | Substituent | Electronic Effect | Role in Reactivity/Bioactivity |

|---|---|---|---|

| 2 | Dimethylamino | Electron-donating (+M) | Enhances aromaticity; directs electrophilic substitution |

| 4 | Ethyl carboxylate | Electron-withdrawing (-I) | Improves solubility; enables derivatization |

| 5 | Chloro | Electron-withdrawing (-I) | Polarizes ring; stabilizes intermediates |

Positional Isomerism in Chloro-Dimethylamino Thiazole Carboxylates

Positional isomerism in thiazole derivatives arises from variations in substituent placement, profoundly influencing physicochemical and biological properties. In this compound, the chloro group at position 5 and the carboxylate at position 4 represent a thermodynamically favored arrangement due to reduced steric strain compared to alternative isomers. For example, relocating the chloro group to position 4 would juxtapose it with the bulky ethyl carboxylate, destabilizing the molecule through steric clashes.

Regioselectivity in synthesis further underscores the importance of positional isomerism. The Hantzsch-thiazole synthesis under acidic conditions favors the formation of 2-amino-thiazoles, whereas neutral conditions promote 3-substituted-2-imino-2,3-dihydrothiazoles. This dichotomy highlights how reaction parameters dictate isomer distribution, as seen in the alkylation of thiazole amides, where aryl substituents favor isomer 5 (thiazol-2(3H)-yliene) over isomer 4 (thiazole). Electronic effects also play a role: the chloro group’s electron-withdrawing nature at position 5 deactivates the ring toward electrophilic attack at adjacent positions, funneling reactivity to the dimethylamino-substituted region.

Table 2: Comparative Analysis of Hypothetical Positional Isomers

| Isomer | Chloro Position | Carboxylate Position | Stability | Reactivity Profile |

|---|---|---|---|---|

| 5-Cl | 5 | 4 | High | Electrophilic at C2, C4 |

| 4-Cl | 4 | 5 | Moderate | Electrophilic at C5, nucleophilic at C2 |

Properties

Molecular Formula |

C8H11ClN2O2S |

|---|---|

Molecular Weight |

234.70 g/mol |

IUPAC Name |

ethyl 5-chloro-2-(dimethylamino)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C8H11ClN2O2S/c1-4-13-7(12)5-6(9)14-8(10-5)11(2)3/h4H2,1-3H3 |

InChI Key |

WIRVKDBLWOCEIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Synthesis Using Thiourea Derivatives

A widely reported approach for thiazole derivatives involves condensation reactions between thiourea analogs and α-chloro carbonyl compounds. For ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate, a plausible route involves:

Reaction Steps :

- Formation of the Thiazole Core :

- Chlorination at Position 5 :

Optimization Insights :

- Sodium carbonate (Na₂CO₃) enhances reaction efficiency by neutralizing HCl byproducts.

- Yields for analogous thiazoles (e.g., ethyl 2-amino-4-methylthiazole-5-carboxylate) exceed 98% under optimized conditions.

Example Protocol :

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Dimethylthiourea, ethyl 2-chloro-3-oxobutanoate, pyridine | Reflux | 5–6 h | 85–90% |

| 2 | SO₂Cl₂, CH₂Cl₂ | 0–5°C | 2 h | 75–80% |

Cyclization of Chloroacetyl Derivatives

Patented methods for structurally related thiazoles highlight cyclization as a key step. For instance, 2-chloro-5-chloromethylthiazole synthesis involves reacting allyl isothiocyanate with chlorinating agents. Adapting this for the target compound:

Mechanistic Pathway :

- Intermediate Formation :

- React 2-(dimethylamino)acetothioamide with ethyl 2-chloroacetoacetate in ethanol.

- Cyclization occurs via nucleophilic attack of the sulfur on the α-chloro carbonyl group.

- Oxidative Chlorination :

Critical Parameters :

- Temperature control (0–25°C) prevents over-chlorination.

- Catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) improve selectivity.

Case Study :

A 2025 patent (CN103664819A) achieved 98% purity for ethyl 2-amino-4-methylthiazole-5-carboxylate using similar cyclization conditions.

Halogen Exchange Reactions

Bromine-to-chlorine substitution offers an alternative route, leveraging halogen-exchange reactions observed in thiazole chemistry.

Protocol :

- Bromination :

- Synthesize ethyl 5-bromo-2-(dimethylamino)thiazole-4-carboxylate via bromination of the parent thiazole using Br₂ in acetic acid.

- Chlorine Substitution :

Yield Comparison :

| Halogen | Reagent | Yield |

|---|---|---|

| Br | Br₂, AcOH | 90% |

| Cl | CuCl, DMF | 65–70% |

Limitations :

Direct Amination and Esterification

For late-stage functionalization, pre-formed 5-chlorothiazole-4-carboxylic acid can be modified:

Steps :

- Amination at Position 2 :

- Esterification :

- Treat the carboxylic acid with ethanol and H₂SO₄ under reflux to form the ethyl ester.

Efficiency Metrics :

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Condensation | High yields, scalable | Requires halogenation step | 75–90% |

| Cyclization | One-pot synthesis | Sensitive to temperature | 70–85% |

| Halogen Exchange | Utilizes brominated intermediates | Lower yields for Cl substitution | 65–70% |

| Direct Amination | Late-stage modification | Multiple steps | 70–75% |

Industrial-Scale Considerations

Large-scale production favors condensation and cyclization methods due to their reproducibility. Key industrial adaptations include:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 5-chloro substituent on the thiazole ring undergoes nucleophilic substitution under mild conditions. For example:

-

Reaction with amines : Replacement of the chlorine atom with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C yields substituted amino derivatives.

-

Reaction with alkoxides : Methanol or ethanol with catalytic NaH facilitates substitution with alkoxy groups at the 5-position .

Table 1: Reaction Conditions for Nucleophilic Substitution

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | DMF | 80 | 78 |

| Sodium methoxide | Methanol | 25 | 85 |

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions:

-

Basic hydrolysis : NaOH (2 M) in aqueous ethanol (1:1 v/v) at reflux for 6–8 hours produces 5-chloro-2-(dimethylamino)thiazole-4-carboxylic acid with >90% yield .

-

Acid hydrolysis : HCl (6 M) in dioxane at 60°C for 12 hours achieves similar conversion but with lower selectivity .

Key Data :

-

Reaction Kinetics : Pseudo-first-order rate constant () = s in basic conditions .

-

Byproducts : Ethanol and NaCl are the primary byproducts.

Acylation and Amide Formation

The carboxylic acid derivative reacts with amines to form bioactive amides:

-

Reagents : Coupling agents like HATU or EDCI facilitate reactions with aromatic/aliphatic amines in dichloromethane at 0–25°C .

-

Example : Reaction with 2-chloro-6-methylaniline produces -5-chloro-2-(dimethylamino)thiazole-4-carboxamide, a precursor for kinase inhibitors .

Table 2: Amide Formation Efficiency

| Amine | Coupling Agent | Yield (%) |

|---|---|---|

| 2-Chloro-6-methylaniline | HATU | 82 |

| Cyclopropylamine | EDCI | 75 |

Thiazole Ring Functionalization

The dimethylamino group at the 2-position participates in alkylation and arylation reactions:

-

Methylation : CHI in THF with KCO yields quaternary ammonium salts.

-

Arylation : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), NaCO) introduces aryl groups at the 2-position .

Case Study :

-

Anticancer Derivatives : Arylation with 3,4-dichlorophenylboronic acid produced a compound showing IC = 9.5 µM against A-549 lung cancer cells .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing CO and ethylene.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media ( < 1 hour at pH < 2 or >12) .

This compound’s multifunctional reactivity makes it indispensable in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Its synthetic flexibility is underscored by high-yield transformations and compatibility with diverse reaction conditions .

Scientific Research Applications

Chemistry

Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its thiazole structure allows for the development of derivatives that can be used in various chemical applications.

Biology

The compound exhibits significant biological activities:

- Antimicrobial Activity : It has shown effectiveness against Gram-positive bacteria and certain fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit proliferation in various cancer cell lines, suggesting potential as anticancer agents.

Medicine

This compound is under investigation for its potential applications in drug development:

- Anticancer Properties : Studies have demonstrated its ability to inhibit specific cancer cell lines, indicating a mechanism that may involve apoptosis induction through caspase activation .

- Anti-inflammatory Effects : The compound may interact with cellular receptors to exert anti-inflammatory effects, contributing to its therapeutic potential.

Industry

In the agrochemical sector, this compound is being explored for its use in developing biocides and agrochemicals due to its biological activity. Its derivatives may serve as effective agents against pests and diseases affecting crops.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines such as A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs, highlighting their potential for further development .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| A-549 | 9.5 | Osimertinib |

| MCF-7 | 11.9 | Erlotinib |

| Panc-1 | 8.0 | Reference Drug |

| HT-29 | 10.0 | Reference Drug |

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicated substantial antimicrobial activity, positioning these compounds as viable candidates for new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on substituent effects, reactivity, and physical properties relative to key structural analogues.

Substituent Effects: Position and Functional Group Influence

Ethyl 4-Methylthiazole-2-Carboxylate (CAS 6436-59-5)

- Structure : 4-methyl and 2-ethoxycarbonyl substituents on the thiazole ring.

- Key Differences: Lacks the 5-chloro and 2-dimethylamino groups. The methyl group at the 4-position reduces electrophilicity compared to the chloro substituent in the target compound.

- Implications: Lower reactivity in nucleophilic substitution or cross-coupling reactions due to the absence of electron-withdrawing chloro and electron-donating amino groups .

Ethyl 4-(Chloromethyl)-2-[(2-Methoxyethyl)Amino]Thiazole-5-Carboxylate (CAS 937598-20-4)

- Structure: 4-chloromethyl, 2-methoxyethylamino, and 5-ethoxycarbonyl substituents.

- Key Differences: Chloromethyl (-CH₂Cl) vs. chloro (-Cl) at position 5. Methoxyethylamino (-NH-CH₂CH₂-OCH₃) vs. dimethylamino (-N(CH₃)₂) at position 2.

- The methoxyethylamino group introduces steric hindrance and polarizability, contrasting with the compact dimethylamino group, which offers stronger electron donation .

Reactivity in Polymerization and Material Science

Ethyl 4-(Dimethylamino)Benzoate

- Structure: Benzene ring with 4-ethoxycarbonyl and dimethylamino groups.

- Key Differences: Aromatic benzene ring vs. heterocyclic thiazole. The dimethylamino group in the para position on benzene vs. the 2-position on thiazole.

- Research Findings: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate-based amines, achieving superior degrees of conversion and physical properties in polymer matrices . Inference for Target Compound:

Ethyl-2-(5-Benzoxazol-2-Ylamine)-1H-Tetrazol-1-Yl Acetate Derivatives

- Structure : Benzoxazole-tetrazole hybrids with ethoxycarbonyl groups.

- Key Differences: Tetrazole and benzoxazole rings vs. thiazole. Absence of chloro and dimethylamino substituents.

- However, the presence of a dimethylamino group in the thiazole derivative could facilitate nucleophilic substitution or metal-catalyzed coupling reactions .

Biological Activity

Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a thiazole ring, which plays a crucial role in its biological activity. The structure includes a chloro substituent and a dimethylamino group that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties :

- Broad-spectrum antibacterial activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, showing potency comparable to established antibiotics like ampicillin and gentamicin.

- Antifungal effects : It also exhibits moderate antifungal activity against pathogens such as Candida albicans.

Comparative Analysis of Antimicrobial Activity

| Compound Name | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Inhibition of bacterial cell wall synthesis |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Moderate | Various (less defined) |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | Low | Xanthine oxidase inhibition |

Anticancer Activity

The compound also shows promising anticancer properties :

- Inhibition of cancer cell proliferation : In vitro studies indicate that it inhibits the growth of various cancer cell lines, demonstrating activity against 29 out of 60 tested tumor cell lines.

- Mechanism of action : The compound acts as a xanthine oxidase inhibitor, preventing the formation of reactive oxygen species (ROS) that can promote cancer cell survival. Additionally, it induces multipolar mitotic spindles in cancer cells with multiple centrosomes, leading to increased cell death.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluating thiazole derivatives found that this compound exhibited significant bactericidal activity against several strains, positioning it as a promising candidate for further development in antimicrobial therapies.

- Anticancer Studies : Another investigation tested the compound against a panel of cancer cell lines, revealing potent inhibitory effects on growth and survival. The study highlighted its potential as a dual-action agent against both bacterial infections and cancer.

- Mechanistic Insights : Research utilizing high-throughput screening techniques demonstrated that derivatives of this compound could selectively inhibit mitotic kinesins in cancer cells, providing insights into their potential therapeutic applications in oncology.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Effective against Gram-positive bacteria and certain fungi.

- Anticancer Activity : Inhibits proliferation in various cancer cell lines through multiple mechanisms including xanthine oxidase inhibition and induction of aberrant mitotic division.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions, such as refluxing in absolute ethanol with glacial acetic acid as a catalyst (to promote cyclization or condensation). For example, analogous thiazole carboxylates are synthesized via reflux for 4 hours under inert conditions, followed by solvent evaporation and filtration . Purification techniques like recrystallization or column chromatography (using ethyl acetate/hexane gradients) enhance purity. Adjusting stoichiometry (e.g., 1:1 molar ratio of precursors) and solvent polarity can mitigate side reactions. Yield improvements (up to 70%) are achievable by controlling temperature and avoiding moisture .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and electronic environments. For crystallographic validation, single-crystal X-ray diffraction with SHELX refinement (e.g., SHELXL/SHELXS) resolves bond lengths, angles, and stereochemistry. For example, SHELX software has been widely used to determine thiazole derivatives’ crystal structures, enabling precise assignment of the dimethylamino and chloro substituents . High-resolution mass spectrometry (HRMS) further corroborates molecular weight and fragmentation patterns.

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The electron-donating dimethylamino group enhances nucleophilicity at the thiazole ring’s nitrogen, while the chloro substituent introduces steric hindrance. Reactivity can be probed via Hammett studies by systematically varying substituents. For instance, in resin chemistry, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate analogs due to its stronger electron-donating capacity, as shown in co-initiator studies . Computational modeling (DFT) can predict charge distribution and reactive sites, guiding experimental design.

Advanced Research Questions

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives in antimicrobial studies?

- Methodological Answer : SAR studies require systematic substitution at the thiazole 2- and 4-positions (e.g., replacing chloro with nitro or methoxy groups) followed by in vitro bioassays. For example, analogs with 4-nitrophenyl substituents (e.g., Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate) show enhanced antimicrobial activity, likely due to increased electrophilicity . Dose-response curves and MIC/MBC assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) quantify potency. Synergy with known antibiotics (checkerboard assays) and cytotoxicity screening (e.g., MTT assays on mammalian cells) further refine SAR .

Q. How can single-crystal X-ray diffraction with SHELX refinement resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodological Answer : SHELXL refines crystallographic data to assign absolute configurations, particularly for chiral centers or tautomeric forms. For example, in related thiazolo[3,2-a]pyrimidine derivatives, SHELX refinement confirmed the Z-configuration of exocyclic double bonds and resolved disorder in crystal packing . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding and π-π stacking interactions, mapped via Mercury software, validate molecular packing and stability .

Q. What methodological approaches are recommended to reconcile discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in assay protocols or impurity profiles. Reproducibility can be improved by:

- Standardized assays : Adopting CLSI guidelines for antimicrobial testing.

- Analytical validation : Using HPLC-MS to confirm compound purity (>95%) and rule out degradation products.

- Meta-analysis : Comparing datasets across studies with similar substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl). For instance, conflicting results in resin reactivity were resolved by controlling amine concentrations and initiator ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.